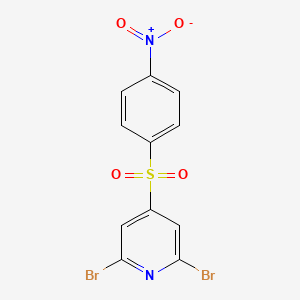

2,6-Dibromo-4-(4-nitrobenzenesulphonyl)-pyridine

Cat. No. B8420700

M. Wt: 422.05 g/mol

InChI Key: HCQLFCIOSVENRN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05990105

Procedure details

22.30 g (0.052 mol) of 2,6-dibromo-4-(4-nitrobenzenesulphonyl)-pyridine were suspended in a mixture of 275 ml of methanol and 275 ml of dioxane, treated with 22.30 g of powdered iron and a solution of 22.30 g of NH4Cl in 550 ml of water and heated at reflux for 1.5 hrs. Then, the organic solvents were distilled off on a rotary evaporator and the residue was diluted with 1.0 l of dichloromethane and suction filtered. The filter material was suspended in a mixture of 250 ml of methanol and 250 ml of dichloromethane in an ultrasound bath, again suction filtered and the filtrate was retained. The first filtrate was separated in a separating funnel and the organic phase was washed with sat. sodium chloride solution, dried over MgSO4, filtered and concentrated together with the second filtrate. The residue was chromatographed on silica gel with dichloromethane. There were obtained 16.6 g (80%) of 4-(2,6-dibromopyridine-4-sulphonyl)-phenylamine as yellowish crystals; m.p.: 196-198° C. (dec.).

Quantity

22.3 g

Type

reactant

Reaction Step One

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[C:6]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:5]=[C:4]([Br:20])[N:3]=1.[NH4+].[Cl-]>CO.O1CCOCC1.O.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:9])=[O:10])[CH:5]=[C:4]([Br:20])[N:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC(=CC(=C1)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br

|

|

Name

|

|

|

Quantity

|

275 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

275 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

22.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 1.5 hrs

|

|

Duration

|

1.5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Then, the organic solvents were distilled off on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue was diluted with 1.0 l of dichloromethane and suction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filter material was suspended in a mixture of 250 ml of methanol and 250 ml of dichloromethane in an ultrasound bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

again suction filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The first filtrate was separated in a separating funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with sat. sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated together with the second filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was chromatographed on silica gel with dichloromethane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=NC(=CC(=C1)S(=O)(=O)C1=CC=C(C=C1)N)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.6 g | |

| YIELD: PERCENTYIELD | 80% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |